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Compound of Interest

Compound Name: Azane;benzene;hydrate

CAS No.: 27598-85-2

Cat. No.: B3256737 Get Quote

Executive Summary
This technical guide provides a rigorous analysis of the physicochemical interactions within the

ternary system of Azane (Ammonia,

), Benzene (

), and Water (

), with a specific focus on Clathrate Hydrate formation and inhibition.

While benzene acts as a hydrophobic guest molecule capable of stabilizing Structure II (sII)

clathrate hydrates, azane functions as a potent thermodynamic inhibitor (THI). Understanding

the competition between these molecular forces—hydrophobic hydration versus strong

hydrogen bonding—is critical for applications ranging from flow assurance in petrochemical

pipelines to crystal engineering in pharmaceutical formulations.

Physicochemical Fundamentals & Molecular
Architecture
To understand the macroscopic phase behavior, we must first deconstruct the molecular

competitors. The system is defined by the tension between the high polarity of azane/water and

the non-polar, aromatic nature of benzene.
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Comparative Property Analysis
The following table synthesizes key physicochemical data derived from NIST standards [1, 2].

Property
Azane (

)

Benzene (

)

Water (

)

Molar Mass 17.031 g/mol 78.11 g/mol 18.015 g/mol

Dipole Moment 1.47 D 0 D 1.85 D

Boiling Point (1 atm) -33.34 °C 80.1 °C 100.0 °C

Dielectric Constant 16.5 (-33 °C) 2.27 (25 °C) 78.4 (25 °C)

Hydrate Role Inhibitor (THI) sII Large Guest Host Lattice

Solubility (in Water) Miscible (H-bonding)
~1.8 g/L

(Hydrophobic)
Solvent

Molecular Interaction Logic
Azane-Water: Azane acts as a strong base relative to water. It forms extensive hydrogen

bond networks (

), significantly lowering the activity of water (

). This interaction is the primary driver for hydrate inhibition.

Benzene-Water: Benzene is non-polar. In liquid water, it induces an entropic penalty

(hydrophobic effect), causing water molecules to reorient into a more ordered "ice-like"

structure around the benzene ring. Under high pressure and low temperature, this stabilizes

the clathrate cage.[1]

Azane-Benzene: In the absence of water, liquid azane can solvate benzene (e.g., in Birch

reduction contexts). However, in aqueous solutions, azane competes with the clathrate

lattice for water molecules.

Phase Equilibria & Clathrate Hydrate Mechanics
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Benzene as a Structure II (sII) Guest
Benzene is too large to fit into the small dodecahedral (

) cages of a hydrate lattice.[2] Instead, it occupies the large hexakaidecahedral (

) cages of Structure II (sII) hydrates [3].[3]

Critical Note: Pure benzene hydrate is difficult to form because the small cages remain

empty, leading to lattice instability. It typically requires a "help gas" (like methane or xenon) to

occupy the small cages and stabilize the structure.

Azane as a Thermodynamic Inhibitor
When azane is introduced to a Benzene-Water system, it acts as a Thermodynamic Hydrate

Inhibitor (THI).

Mechanism of Action:

Hydrogen Bonding:

molecules form strong H-bonds with

, disrupting the tetrahedral network required to build the clathrate cages.

Chemical Potential Shift: The presence of azane lowers the chemical potential of the liquid

aqueous phase (

). For a hydrate to form, the chemical potential of water in the hydrate phase (

) must be lower than in the liquid phase. Azane widens this gap, requiring lower
temperatures or higher pressures to force hydrate formation.

Interaction Pathway Diagram
The following diagram illustrates the competitive dynamics driving the phase behavior.
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Figure 1: Mechanistic interaction map showing how Azane disrupts the Water-Benzene hydrate

formation process through hydrogen bonding and thermodynamic inhibition.[4]

Experimental Characterization Protocol
To empirically determine the stability boundaries of this system, the Isochoric Pressure Search

Method is the gold standard. This method avoids the mass transfer limitations of isobaric

methods.

Protocol: High-Pressure Equilibrium Determination
Objective: Determine the Hydrate Dissociation Point (Temperature/Pressure) for the Azane-

Benzene-Water system.

Safety Prerequisite:

Benzene: Carcinogen.[5] Use FKM (Viton) seals; avoid EPDM.

Azane: Toxic inhalation hazard. All venting must go to a scrubber.

Step-by-Step Methodology:

Cell Preparation:
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Use a high-pressure autoclave (e.g., Hastelloy C-276) equipped with a magnetic stirrer

and precise P/T sensors.

Clean cell with ethanol and vacuum dry to remove contaminants.

Loading (Gravimetric Method):

Load liquid water and benzene (approx. 30% volume) into the cell.

Inject gaseous azane by mass difference to achieve target concentration (e.g., 5 wt% in

aqueous phase).

Note: If using a help gas (methane), pressurize the headspace now.

Hydrate Formation (Cooling):

Cool the system rapidly (Isochoric cooling) to -10°C under constant agitation (600 RPM).

Observation: Look for a sudden pressure drop (indicating gas consumption/cage

formation) and an exotherm (heat of formation).

Dissociation (Heating - Measurement Phase):

Once hydrates are formed, heat the system stepwise (0.1 K/hour).

Data Point: The dissociation point is defined as the point where the heating curve slope

changes, returning to the initial isochore (pressure vs. temperature linear relationship).

Experimental Workflow Diagram
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Figure 2: Step-by-step workflow for the Isochoric Pressure Search Method to determine

hydrate stability.

Pharmaceutical & Industrial Implications[6][7][8]
Drug Development (Solvates & Co-crystals)
While benzene itself is a Class 1 solvent (to be avoided), this system serves as a model for

hydrophobic drug molecules interacting with amine-based solvents.

Insight: The presence of azane (amines) can suppress the formation of unwanted hydrate

polymorphs during the crystallization of hydrophobic APIs (Active Pharmaceutical

Ingredients), potentially favoring the anhydrous form which often has better bioavailability.

Flow Assurance
In petrochemical pipelines, benzene is often present in produced water.

Risk: Benzene can form sII hydrates at temperatures well above 0°C if pressure is high.

Mitigation: Azane (in the form of aqueous ammonia injection) acts as a dual-function

additive: it inhibits hydrate formation (thermodynamic) and neutralizes acidic components (

,

) to prevent corrosion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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